molecular formula C18H15ClN4O3 B2930427 1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-96-2

1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2930427
CAS No.: 941997-96-2
M. Wt: 370.79
InChI Key: JIFMUEZLYVQCAB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound supplied for research purposes, with the CAS Registry Number 941997-96-2 . This molecule has a molecular formula of C18H15ClN4O3 and a molecular weight of 370.79 g/mol . It features a complex structure that incorporates a 1,2,4-oxadiazole ring linked to a pyrrolidin-2-one moiety, which are heterocyclic systems often investigated in medicinal chemistry and drug discovery for their potential biological activities. The compound is offered by multiple suppliers in various quantities, typically with a purity of 90% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers handling this compound should consult its safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-15-3-2-13(9-14(15)19)23-10-12(8-16(23)24)18-21-17(22-26-18)11-4-6-20-7-5-11/h2-7,9,12H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFMUEZLYVQCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2} with a molecular weight of 330.73 g/mol. The structure features a pyrrolidine core substituted with a chloro-methoxyphenyl group and a pyridine-linked oxadiazole moiety.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms that contribute to their biological activity:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth. Notably:
    • Inhibition of Telomerase : This enzyme is crucial for maintaining telomere length in cancer cells.
    • Histone Deacetylase (HDAC) Inhibition : HDACs play a significant role in cancer progression by regulating gene expression related to cell cycle and apoptosis.
    • Thymidylate Synthase and Thymidine Phosphorylase Inhibition : These enzymes are involved in nucleotide synthesis and are critical for DNA replication in rapidly dividing cells .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2. The compound displayed an effective EC50 value indicating potential as an antiviral agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be enhanced through structural modifications. For instance:

  • Substitutions on the phenyl ring can significantly alter cytotoxicity and selectivity towards cancer cell lines.
  • The introduction of electron-donating or electron-withdrawing groups has been shown to impact the antiproliferative activity against various cancer types .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.63HDAC Inhibition
Compound BA549 (Lung Cancer)0.12Thymidylate Synthase Inhibition
Compound CPANC-1 (Pancreatic Cancer)0.75Telomerase Inhibition

These findings highlight the potential of oxadiazole derivatives in cancer therapy by demonstrating their ability to induce apoptosis and inhibit cell proliferation through targeted mechanisms .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes diverse transformations, primarily driven by its functional groups:

Nucleophilic Substitution

  • The chlorine atom on the 3-chloro-4-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS) reactions. For example, replacement with amines or alkoxy groups under catalytic conditions .
  • Pyridine nitrogen can act as a weak base, facilitating coordination with Lewis acids or electrophilic substitution at specific positions .

Oxadiazole Ring Reactivity

  • The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or reductive conditions. For instance, reduction with LiAlH₄ yields amidine derivatives .
  • Microwave-assisted cyclization reactions enable functionalization at the oxadiazole C-3 position .

Pyrrolidinone Modifications

  • The pyrrolidin-2-one ring participates in lactam-opening reactions with Grignard reagents or hydride reducing agents, yielding substituted pyrrolidines.

Microwave-Assisted Functionalization

Microwave irradiation accelerates cyclocondensation reactions involving the oxadiazole ring. For example, coupling with arylboronic acids under Pd catalysis forms biaryl derivatives :Compound+Ar B OH 2Pd OAc 2,ΔBiaryl product(8592% yield)\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd OAc }_2,\Delta}\text{Biaryl product}\quad (85–92\%\text{ yield})

Catalytic Cross-Coupling

The pyridine moiety enables Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst, aryl halides are coupled at the pyridine’s para-position :Compound+Ar XPd catalystCoupled product(7088% yield)\text{Compound}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Coupled product}\quad (70–88\%\text{ yield})

Substituent Effects on Reactivity

  • Methoxy group : Electron-donating nature deactivates the phenyl ring toward electrophilic substitution but enhances stability in oxidation reactions.
  • Chloro substituent : Directs NAS reactions to the ortho and para positions relative to itself .
  • Pyridinyl group : Participates in hydrogen bonding and π-π stacking, influencing solubility and catalytic activity .

Reaction Conditions and Products

Reaction TypeConditionsReagents/CatalystsMajor ProductsYield (%)Source
Nucleophilic Substitution 120–150°C, DMF, 15–30 minK₂CO₃, CuI3-Amino-4-methoxyphenyl derivatives78–85
Oxadiazole Reduction 0°C, THF, 2–4 hLiAlH₄Pyrrolidine-amidine hybrids65–72
Suzuki Coupling 80°C, Toluene, 12 hPd(PPh₃)₄, K₂CO₃Biarylpyridine analogs70–88
Lactam Ring Opening RT, EtOH, 6–8 hNaBH₄4-Substituted pyrrolidines60–68

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 941962-51-2) Key Differences: Chlorine at the ortho position of the phenyl ring vs. para in the target compound. Molecular weight: 399.8; Formula: C₂₀H₁₈ClN₃O₄ .
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one Key Differences: Chlorine at the para position of the phenyl ring.

Methoxy Group Variations

  • 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 941997-93-9) Key Differences: Additional methoxy group at position 2 on the phenyl ring.

Heterocycle Modifications

  • 3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one

    • Key Differences : Trifluoromethylphenyl group replaces pyridinyl.
    • Impact : The electron-withdrawing CF₃ group enhances lipophilicity (logP ~3.5 estimated) and may improve blood-brain barrier penetration .
  • 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Key Differences: Thiophene replaces pyridine.

Core Scaffold Variations

  • 1-[(4-Chlorophenyl)methyl]-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one (CAS 318497-82-4) Key Differences: Dihydropyridinone replaces pyrrolidinone. Impact: The six-membered ring introduces conformational flexibility, possibly reducing target selectivity compared to the rigid pyrrolidinone core .
  • 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine Derivatives Key Differences: Piperidine replaces pyrrolidinone. Impact: Larger ring size may enhance solubility but reduce binding pocket compatibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties
Target Compound Not explicitly given* ~395–400* 3-Cl-4-OCH₃-phenyl; pyridinyl-oxadiazole Balanced lipophilicity; rigid scaffold
4-[3-(2-Chlorophenyl)-oxadiazolyl]-1-(3,4-OCH₃-phenyl)pyrrolidin-2-one C₂₀H₁₈ClN₃O₄ 399.8 Ortho-Cl; dimethoxy-phenyl Moderate solubility
4-[3-(4-Chlorophenyl)-oxadiazolyl]-1-(3,4-OCH₃-phenyl)pyrrolidin-2-one C₂₀H₁₈ClN₃O₄ ~399.8 Para-Cl; dimethoxy-phenyl Enhanced dipole interactions
4-[3-(2,4-OCH₃-phenyl)-oxadiazolyl]-1-(4-OCH₃-phenyl)pyrrolidin-2-one C₂₁H₂₁N₃O₅ 395.4 2,4-Dimethoxy-phenyl High hydrophilicity
3-(4-Fluorophenyl)-1-(CF₃-phenyl-oxadiazolylmethyl)pyrrolidin-2-one C₂₀H₁₄F₄N₄O₂ 418.3 CF₃-phenyl; fluorophenyl High lipophilicity (logP ~3.5)

*Estimated based on analogs.

Research Implications

  • Structural-Activity Relationships (SAR): The target compound’s para-chloro and meta-methoxy groups may optimize steric and electronic effects for target engagement.
  • Pharmacokinetics: Pyrrolidinone-based analogs generally exhibit better metabolic stability than piperidine or dihydropyridinone derivatives due to reduced ring flexibility .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, the oxadiazole ring formation may use a nitrile oxide intermediate reacting with a carbonyl compound under basic conditions. Yield optimization can be achieved by controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants) and temperature (e.g., 80–100°C in DMF). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.
  • NMR : Confirm substituent positions (e.g., 3-chloro-4-methoxyphenyl protons at δ 7.2–7.5 ppm in 1^1H NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (calculated for C19_{19}H16_{16}ClN3_3O3_3: 370.0954) .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to prevent inhalation (H335).
  • Storage : In airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refinement via SHELXL (R-factor < 0.05) to confirm bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings. Compare with similar structures (e.g., : monoclinic P21_1/n space group, β ≈ 91.1°) to validate molecular geometry .

Q. What strategies can address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., kinase inhibition IC50_{50} via fluorescence polarization) with controls (e.g., staurosporine as a reference inhibitor).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to rule out false negatives due to rapid degradation.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) and correlate with experimental IC50_{50} values .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d > 200°C suggests thermal stability).
  • Lyophilization : Test stability after freeze-drying (residual solvent < 0.1% via GC-MS) .

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